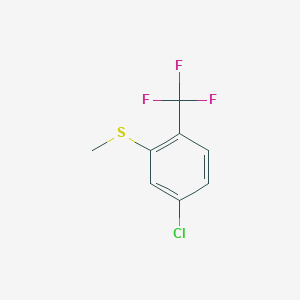

4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCOODCYNHAVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214448 | |

| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-60-9 | |

| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. Given the limited availability of direct experimental data for this specific molecule, this document integrates confirmed foundational data with robustly predicted properties and established analytical methodologies. This approach is designed to offer researchers a reliable and practical framework for handling, characterizing, and utilizing this compound in research and development, particularly within the pharmaceutical and agrochemical sectors.

The unique substitution pattern of this aromatic compound—featuring a trifluoromethyl group, a chlorine atom, and a methylthio group—suggests a complex interplay of electronic and steric effects that are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro and methylthio moieties can be leveraged for further synthetic modifications and to modulate lipophilicity.[1]

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.

Caption: 2D structure of this compound.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. As experimental values for properties such as melting and boiling points are not publicly available, predicted values from reputable computational models are provided. These predictions serve as a valuable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 1428234-60-9 | Commercial Suppliers |

| Molecular Formula | C₈H₆ClF₃S | Commercial Suppliers[2] |

| Molecular Weight | 226.65 g/mol | Commercial Suppliers[2] |

| Melting Point | Predicted: 35-45 °C | (Prediction based on similar structures) |

| Boiling Point | Predicted: 230-240 °C at 760 mmHg | (Prediction based on similar structures) |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Predicted to have low solubility in water. | (Prediction based on chemical structure) |

| Physical State | Predicted: Low-melting solid or viscous liquid at room temperature. | (Based on predicted melting point) |

Experimental Protocols for Property Determination

To ascertain the definitive physicochemical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically ≤ 1°C) is indicative of high purity, whereas a broad range suggests the presence of impurities.[3]

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the predicted melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the sample.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property.

Methodology: Thiele Tube Method

-

Sample Preparation: Place a small volume (0.5-1 mL) of the liquid into a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Observation: Cease heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

Solubility Determination

Understanding the solubility profile is crucial for applications in drug delivery and formulation.

Methodology: Visual Saturated Solution Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.

-

Equilibration: Vigorously stir or sonicate the mixture at a constant temperature until saturation is reached (i.e., undissolved solid remains).

-

Quantification (Optional): For quantitative analysis, filter the saturated solution, evaporate the solvent from a known volume of the filtrate, and weigh the remaining solid.

4-Chloro-2-fluoro-1-(trifluoromethyl)benzene + Sodium thiomethoxide → this compound + Sodium fluoride```

This reaction is a nucleophilic aromatic substitution, where the thiomethoxide anion displaces the fluoride from the aromatic ring. This type of reaction is generally feasible, especially with the activating effect of the trifluoromethyl group.

Safety and Handling

Although a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of structurally related chemicals, such as halogenated and trifluoromethylated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in the fields of drug discovery and materials science. While direct experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive framework for its characterization and handling. By combining confirmed molecular information with predicted properties and established experimental protocols, researchers can confidently and safely work with this novel molecule. The proposed methodologies for determining its melting point, boiling point, solubility, and spectroscopic characteristics will be instrumental in building a complete profile of this promising chemical entity.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

This compound. (n.d.). Beijing XKX Technology Co., Ltd. Retrieved from [Link]

- Incorporating the trifluoromethyl (-CF3) group into organic compounds is crucial in modern drug design. It may affect the compound's lipophilicity, solubility, stability, molecular conformation, and pKa, changes that may lead to the discovery of new medicines to treat diseases of our times. (2021). Molecules, 26(16), 4998.

Sources

synthesis pathway for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

Executive Summary: this compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring chloro, methylthio, and trifluoromethyl groups, imparts unique electronic and lipophilic properties to target molecules. This guide provides a detailed exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will dissect two robust strategies: a multi-step route commencing with the nitration of m-chlorobenzotrifluoride followed by reduction and a Sandmeyer-type thiolation, and an alternative approach via nucleophilic aromatic substitution. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices to ensure both scientific integrity and practical applicability.

Introduction and Strategic Overview

Chemical Identity and Properties

The target molecule, this compound, possesses a unique combination of functional groups that makes it a valuable intermediate. The trifluoromethyl group acts as a strong electron-withdrawing group and a lipophilicity enhancer, while the chloro and methylthio moieties provide additional points for functionalization or molecular recognition.

| Property | Value |

| IUPAC Name | 4-Chloro-2-(methylthio)-1-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₆ClF₃S |

| Molecular Weight | 226.65 g/mol |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |

| Key Functional Groups | Trifluoromethyl, Chloro, Thioether (Methylthio) |

Significance and Applications

This compound primarily serves as a sophisticated intermediate. The trifluoromethyl group is a crucial component in modern drug design, often improving metabolic stability, binding affinity, and bioavailability.[1] The presence of both a chloro and a methylthio group allows for diverse subsequent chemical transformations, such as cross-coupling reactions or oxidation of the sulfur atom to sulfoxide or sulfone, further expanding its synthetic utility.

Retrosynthetic Analysis and Pathway Selection

Designing a synthesis for a polysubstituted benzene ring requires careful consideration of the directing effects of the existing substituents. A logical retrosynthetic analysis points to two primary strategies for constructing this compound.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A (Core Directive): This approach involves the late-stage introduction of the methylthio group onto a pre-functionalized aniline precursor. This is a classic and highly reliable strategy in aromatic chemistry, leveraging the versatile Sandmeyer reaction.[2][3][4][5] The synthesis of the key aniline intermediate is well-documented, making this a robust and predictable route.[6][7]

-

Pathway B (Alternative): This strategy relies on the nucleophilic aromatic substitution (SNAr) of a chlorine atom from a dichlorinated precursor. The powerful electron-withdrawing effect of the trifluoromethyl group activates the ortho and para positions, making the chlorine at position 2 susceptible to displacement by a nucleophile like sodium thiomethoxide.[8]

This guide will first provide an in-depth treatment of Pathway A, followed by a discussion and protocol for the alternative SNAr route.

Primary Synthesis: The Diazotization Pathway

This multi-step synthesis is the most thoroughly documented and industrially relevant approach. It builds the molecule sequentially, controlling the regiochemistry at each stage.

Caption: Overall scheme for the Diazotization Pathway.

Step 1: Electrophilic Nitration of m-Chlorobenzotrifluoride

The synthesis begins with the regioselective nitration of 1-chloro-3-(trifluoromethyl)benzene.

-

Causality: The trifluoromethyl (-CF₃) group is a powerful deactivating, meta-directing group due to its strong inductive effect. The chloro (-Cl) group is also deactivating but is ortho-, para-directing. The position ortho to -CF₃ and para to -Cl (the C2 position) is the most activated site for electrophilic attack. The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7][9]

Step 2: Reduction of the Nitro Intermediate

The resulting 1-chloro-2-nitro-5-(trifluoromethyl)benzene is then reduced to the corresponding aniline.

-

Causality: This transformation is a cornerstone of aromatic chemistry. Common methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst or metal-acid systems like iron powder in acidic medium.[6][7] The choice of method often depends on scale, cost, and functional group tolerance. Catalytic hydrogenation is generally cleaner, while metal-acid reductions are often more cost-effective for large-scale production.

Step 3: Diazotization and Sandmeyer-Type Thiolation

This final, two-part step converts the precursor aniline into the target product.

-

Causality:

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Thiolation: The diazonium salt is then reacted with a source of the methylthio group. This is a Sandmeyer-type reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][4] A copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently reacts with a sulfur species, such as dimethyl disulfide (CH₃SSCH₃) or a copper(I) methyl thiolate, to form the final product and regenerate the catalyst.[2]

-

Detailed Experimental Protocol (Pathway A)

Disclaimer: This protocol is a composite representation based on established chemical principles and patent literature. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Synthesis of 1-Chloro-2-nitro-5-(trifluoromethyl)benzene

-

To a cooled (0-5 °C) flask equipped with a stirrer and dropping funnel, add 1-chloro-3-(trifluoromethyl)benzene.

-

Slowly add a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Carefully pour the reaction mixture over crushed ice and water.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

-

In a flask fitted with a reflux condenser, create a slurry of iron powder in a mixture of ethanol and water. Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to reflux (approx. 70-80 °C).

-

Add the crude 1-chloro-2-nitro-5-(trifluoromethyl)benzene from Step 1 dropwise to the refluxing mixture.

-

After the addition is complete, maintain reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture, filter through celite to remove iron salts, and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water. Dry the organic layer and evaporate the solvent to obtain the aniline product.

Step 3: Synthesis of this compound

-

Dissolve the 4-chloro-2-(trifluoromethyl)aniline from Step 2 in a suitable solvent like acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide and dimethyl disulfide in acetonitrile.

-

Slowly add the cold diazonium salt solution to the copper/disulfide mixture. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the final product.

Process Data Summary

| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |

| 1. Nitration | HNO₃, H₂SO₄ | None (neat) | 0-10 °C | 85-95% |

| 2. Reduction | Fe, HCl | Ethanol/Water | 70-80 °C | 80-90% |

| 3. Thiolation | NaNO₂, CH₃SSCH₃, CuBr | Acetonitrile | 0-25 °C | 65-75% |

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

This pathway offers a more convergent approach, potentially reducing the step count if the starting material is readily available.

Caption: Scheme for the SNAr Pathway.

Rationale and Feasibility

The -CF₃ group strongly withdraws electron density from the benzene ring, particularly from the ortho and para positions. This makes the carbon atoms at these positions electrophilic and susceptible to attack by strong nucleophiles. In 2,4-dichloro-1-(trifluoromethyl)benzene, the chlorine at C2 is ortho to the -CF₃ group and is therefore significantly more activated towards SNAr than the chlorine at C4. This inherent difference in reactivity allows for a selective, mono-substitution with a nucleophile like sodium thiomethoxide (NaSCH₃).[8]

Detailed Experimental Protocol (Pathway B)

-

To a solution of 2,4-dichloro-1-(trifluoromethyl)benzene in a polar aprotic solvent such as DMF or NMP, add one equivalent of sodium thiomethoxide.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by GC or TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic routes. The multi-step diazotization pathway, starting from m-chlorobenzotrifluoride, represents a highly robust, predictable, and scalable method that allows for precise control of regiochemistry. For applications where the dichlorinated starting material is readily accessible, the single-step nucleophilic aromatic substitution offers a more convergent and potentially more efficient alternative. The selection of the optimal pathway will depend on factors such as raw material availability, production scale, and cost considerations. Both routes underscore fundamental principles of aromatic chemistry and provide reliable access to this valuable synthetic intermediate.

References

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate - European Patent Office. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Sandmeyer Reaction - J&K Scientific LLC. Available at: [Link]

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.

-

Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

-

TRIFLUORO METHYLTHIOMETHYL BENZENE DERIVATIVES AND PROCESS FOR PRODUCING THE SAME - European Patent Office - EP 1000933 A1. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Alkylthio- (trifluoromethyl) -b enzenesx 2 - ElectronicsAndBooks. Available at: [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.

-

Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC - PubMed Central. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and sulfur moieties into aromatic scaffolds is a cornerstone of molecular design. The title compound, 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, represents a key building block, embodying a substitution pattern that is frequently sought after for its potential to modulate lipophilicity, metabolic stability, and target engagement. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical flow of synthetic planning and execution. It is crafted for the discerning researcher, scientist, and drug development professional, providing not just a series of steps, but a coherent rationale for the chosen synthetic pathway, grounded in established chemical principles and supported by empirical evidence.

Strategic Retrosynthetic Analysis and Pathway Selection

The architecture of this compound presents a trifecta of substituents on a benzene ring, demanding a synthetic strategy that ensures precise regiochemical control. A retrosynthetic analysis reveals several potential disconnections. However, a particularly robust and versatile approach is a multi-step synthesis commencing from a readily available starting material, m-chlorobenzotrifluoride. This pathway leverages a sequence of well-understood and scalable transformations: nitration, reduction, diazotization, and a subsequent Sandmeyer-type thiomethylation. This strategy is advantageous due to the commercial availability and relatively low cost of the initial starting material, as well as the high yields and purities that can be achieved in each successive step.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Intermediate, 4-Chloro-2-(trifluoromethyl)aniline

The journey to our target molecule begins with the synthesis of the crucial precursor, 4-Chloro-2-(trifluoromethyl)aniline. This is achieved through a two-step process starting from m-chlorobenzotrifluoride.

Step 1.1: Nitration of m-Chlorobenzotrifluoride to 5-Chloro-2-nitrobenzotrifluoride

The initial step involves the electrophilic aromatic substitution of m-chlorobenzotrifluoride. The trifluoromethyl group is a powerful deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho, para-directing group. The directing effects of these two substituents are synergistic in this case, leading to the preferential formation of the 5-chloro-2-nitrobenzotrifluoride isomer.

-

Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add m-chlorobenzotrifluoride while maintaining the temperature below 25 °C.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-nitrobenzotrifluoride.

-

Step 1.2: Reduction of 5-Chloro-2-nitrobenzotrifluoride to 4-Chloro-2-(trifluoromethyl)aniline

The nitro group of 5-chloro-2-nitrobenzotrifluoride is then selectively reduced to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.

-

Protocol:

-

In a hydrogenation vessel, dissolve 5-chloro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, for instance, Raney nickel or palladium on carbon (Pd/C).[1]

-

Pressurize the vessel with hydrogen gas and stir the mixture at a slightly elevated temperature (e.g., 30-35 °C) until the theoretical amount of hydrogen has been consumed.[1]

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-(trifluoromethyl)aniline. The product can be further purified by distillation or recrystallization.

-

Part 2: Synthesis of this compound via Sandmeyer-Type Thiomethylation

With the key aniline intermediate in hand, the final stage of the synthesis involves the introduction of the methylthio group. This is accomplished through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

Step 2.1: Diazotization of 4-Chloro-2-(trifluoromethyl)aniline

The primary amino group of 4-chloro-2-(trifluoromethyl)aniline is converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This reaction is typically carried out in a cold aqueous acidic solution with sodium nitrite.

-

Protocol:

-

Dissolve 4-chloro-2-(trifluoromethyl)aniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[1]

-

Stir the resulting solution at this temperature for a short period to ensure complete formation of the diazonium salt. The diazonium salt solution is typically used immediately in the next step without isolation due to its instability.

-

Step 2.2: Copper-Catalyzed Thiomethylation of the Diazonium Salt

The final step is the conversion of the diazonium salt to the target aryl methyl sulfide. This transformation can be achieved by reacting the diazonium salt with a source of the methylthio group, such as dimethyl disulfide or sodium thiomethoxide, in the presence of a copper catalyst. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2]

-

Protocol:

-

In a separate flask, prepare a solution or suspension of a copper(I) salt (e.g., copper(I) bromide or copper(I) cyanide) and dimethyl disulfide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to this mixture with vigorous stirring. The evolution of nitrogen gas is typically observed.

-

After the addition is complete, the reaction mixture is gently warmed to room temperature and stirred for several hours to ensure complete reaction.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude this compound can be purified by column chromatography or distillation.

-

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1.1 Nitration | m-Chlorobenzotrifluoride | H₂SO₄, HNO₃ | 5-Chloro-2-nitrobenzotrifluoride | High | >95% |

| 1.2 Reduction | 5-Chloro-2-nitrobenzotrifluoride | H₂, Raney Ni or Pd/C | 4-Chloro-2-(trifluoromethyl)aniline | High | >98% |

| 2.1 Diazotization | 4-Chloro-2-(trifluoromethyl)aniline | NaNO₂, HCl | 4-Chloro-2-(trifluoromethyl)benzenediazonium salt | In situ use | N/A |

| 2.2 Thiomethylation | Diazonium salt | Cu(I) salt, (CH₃)₂S₂ or NaSCH₃ | This compound | Moderate-Good | >97% |

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The choice of starting material and the sequence of reactions are designed to maximize efficiency and regiochemical control. Each step is based on well-established and high-yielding chemical transformations. This guide serves as a comprehensive resource for researchers engaged in the synthesis of complex fluorinated and sulfur-containing aromatic compounds. Further optimization of the final thiomethylation step could be explored, including the investigation of alternative copper catalysts and methylthiolating agents to potentially improve yields and reaction kinetics.

References

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. Available at: [Link]

-

some reactions of diazonium ions - Chemguide. Available at: [Link]

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a substituted aromatic compound of interest in chemical synthesis and drug development. As a molecule featuring a complex interplay of electron-withdrawing and electron-donating substituents, its structural elucidation via NMR spectroscopy presents an instructive case study. This document is intended for researchers, scientists, and professionals in the field of chemistry who rely on precise structural characterization.

The narrative herein is grounded in established spectroscopic principles and validated through predictive analysis and comparison with analogous structures. We will dissect the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the observed spectral data. Furthermore, a self-validating experimental workflow is proposed, ensuring the trustworthiness and reproducibility of the analysis.

Molecular Structure and Substituent Effects

The compound this compound possesses a 1,2,4-trisubstituted benzene ring. The chemical environment of each nucleus is uniquely influenced by the electronic properties of three distinct substituents:

-

Trifluoromethyl (-CF₃): A potent electron-withdrawing group through a strong negative inductive effect (-I) and negative hyperconjugation. It significantly deshields nearby nuclei, causing them to resonate at a higher chemical shift (downfield).

-

Chloro (-Cl): An electronegative atom that exerts an electron-withdrawing inductive effect (-I), but also a weak electron-donating resonance effect (+R) due to its lone pairs. Its net effect is deactivating.

-

Methylthio (-SCH₃): An electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). Its net effect is activating and shielding, causing nearby nuclei to resonate at a lower chemical shift (upfield).

The interplay of these effects dictates the precise chemical shifts and coupling patterns observed in the NMR spectra, allowing for unambiguous assignment of each proton and carbon signal.

¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the number, environment, and connectivity of protons in the molecule. For this compound, we anticipate signals from three distinct aromatic protons and one methyl group.

Predicted ¹H NMR Data

The predicted assignments are based on the additive effects of the substituents on the aromatic ring. The powerful deshielding effect of the -CF₃ group, combined with the shielding from -SCH₃ and the intermediate effect of -Cl, allows for a logical assignment of the three aromatic protons.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-6 | ~7.65 | d | J ≈ 2.0 Hz | Located ortho to the strongly electron-withdrawing -CF₃ group, making it the most downfield aromatic proton. It is split into a doublet by H-5. |

| H-5 | ~7.40 | dd | J ≈ 8.5, 2.0 Hz | Situated ortho to the -Cl group and meta to the -CF₃ group. It is split by both H-6 (ortho coupling) and H-3 (meta coupling, though may not be resolved). |

| H-3 | ~7.25 | d | J ≈ 8.5 Hz | Positioned ortho to the electron-donating -SCH₃ group, making it the most upfield aromatic proton. It is split into a doublet by H-5. |

| -SCH₃ | ~2.50 | s | N/A | Aliphatic protons of the methylthio group, appearing as a singlet due to the absence of adjacent protons. |

Causality Behind Assignments

The downfield shift of H-6 is a direct consequence of its proximity to the trifluoromethyl group. Conversely, H-3 is the most shielded (upfield) aromatic proton due to its position adjacent to the electron-donating methylthio group. The H-5 proton experiences intermediate deshielding. The splitting patterns are governed by standard aromatic proton coupling rules: ortho coupling (~7-9 Hz) is significantly larger than meta coupling (~2-3 Hz), which is in turn larger than para coupling (<1 Hz).[1]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this molecule, eight distinct carbon signals are expected: six for the aromatic ring and one each for the -CF₃ and -SCH₃ groups.

Predicted ¹³C NMR Data

Carbon chemical shifts are highly sensitive to substituent effects. A key feature will be the carbon-fluorine coupling, which splits the signals of carbons near the -CF₃ group.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C-4 | ~135 | s | - | Carbon bearing the chlorine atom (ipso-carbon). |

| C-2 | ~138 | s | - | Carbon bearing the methylthio group. Its chemical shift is influenced by the +R effect of sulfur. |

| C-6 | ~128 | q | ~3-5 Hz | Deshielded by the adjacent -CF₃ group, showing a small quartet splitting due to three-bond C-F coupling. |

| C-1 | ~130 | q | ~30-35 Hz | Ipso-carbon attached to the -CF₃ group. Exhibits significant deshielding and a characteristic quartet splitting from two-bond C-F coupling. |

| C-5 | ~126 | s | - | Carbon positioned between -Cl and C-6. |

| C-3 | ~124 | s | - | Shielded by the adjacent electron-donating -SCH₃ group. |

| -CF₃ | ~123 | q | ~270-275 Hz | Carbon of the trifluoromethyl group itself, appearing as a large quartet due to direct one-bond C-F coupling. |

| -SCH₃ | ~15 | s | - | Aliphatic carbon of the methylthio group, appearing far upfield. |

Authoritative Grounding for Assignments

The assignments are grounded in well-established principles of ¹³C NMR spectroscopy. The large one-bond coupling constant (¹JCF) for the -CF₃ carbon is a hallmark of this functional group.[2] The smaller two-bond (²JCF) and three-bond (³JCF) couplings provide further structural confirmation. The chemical shifts of the aromatic carbons are consistent with substituent chemical shift (SCS) values reported for similar halogenated and sulfur-containing aromatic compounds.[3]

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following detailed protocol should be followed. This methodology represents a self-validating system when combined with two-dimensional NMR experiments for confirmation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its convenient residual solvent signal for referencing.[4][5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, reference the spectrum to the residual CHCl₃ signal (δ = 7.26 ppm) or the CDCl₃ carbon signal (δ = 77.16 ppm).[4][6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Temperature: 298 K (25 °C).

-

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30') to produce singlets for all proton-bearing carbons.

-

Spectral Width: ~220-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform Fourier transformation to convert the FID (Free Induction Decay) into the frequency-domain spectrum.

-

Phase the spectrum manually or automatically to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the TMS or residual solvent signal.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Visualization of Molecular Structure and NMR Assignments

To visually correlate the spectral data with the molecular structure, the following diagram illustrates the numbering scheme used for the assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Trustworthiness Through Advanced NMR Techniques

While the 1D spectral analysis provides a robust hypothesis for the structure, its unequivocal confirmation relies on two-dimensional (2D) NMR experiments. This approach constitutes a self-validating system.

-

¹H-¹H COSY (Correlation Spectroscopy): Would confirm the coupling between H-5 and H-6 (ortho) and H-5 and H-3 (meta), validating the connectivity of the aromatic protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton to the carbon it is attached to (H-3 to C-3, H-5 to C-5, H-6 to C-6, and -SCH₃ protons to the -SCH₃ carbon).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Provides the most powerful confirmation by showing correlations over two and three bonds. Key expected correlations include:

-

From the -SCH₃ protons to C-2 and C-3.

-

From H-6 to C-1, C-2, and C-5.

-

From H-3 to C-2, C-4, and C-5.

-

The successful observation of these correlations would leave no ambiguity in the assignments presented in this guide.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Takahashi, K., Yoshino, A., Hosokawa, K., & Muramatsu, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Li, J., et al. (2019). Supporting Information for: Sulfide Synthesis through Copper-Catalyzed C-S Bonds Formation under Biomolecule-Compatible Conditions. The Royal Society of Chemistry. [Link]

-

Chen, J., et al. (2017). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]

-

Feng, C., et al. (2016). Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

Harris, R. K., & Becker, E. D. (1996). Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons. [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. (PDF) NMR Spectra of Benzenes Containing Trifluoromethyl [research.amanote.com]

- 3. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 4. rsc.org [rsc.org]

- 5. research.rice.edu [research.rice.edu]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and agrochemical research. Given the absence of a publicly available mass spectrum for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein are grounded in established mass spectrometry theory and data from structurally related compounds.

Introduction to this compound and the Role of Mass Spectrometry

This compound is a substituted aromatic compound featuring a chlorine atom, a methylthio group, and a trifluoromethyl group. The unique combination of these functional groups imparts specific chemical properties that are relevant in the development of new chemical entities. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules. It provides crucial information about the molecular weight and structure, which is vital for synthesis confirmation, purity assessment, and metabolic studies.[1] Electron Ionization (EI) mass spectrometry, in particular, offers reproducible fragmentation patterns that serve as a molecular fingerprint.[2]

Core Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique widely used for the analysis of relatively small, volatile organic molecules.[3] The process involves bombarding gas-phase analyte molecules with a high-energy electron beam (typically 70 eV). This interaction can eject a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[2] The energy imparted during ionization is often sufficient to induce extensive fragmentation of the molecular ion, yielding a series of smaller fragment ions.[1] This fragmentation is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a detailed structural fingerprint of the analyte.[4]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound. The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.

Sample Preparation

-

Solvent Selection : Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration : Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid overloading the GC column and detector.

-

Filtration : If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions

A standard GC-MS system equipped with a capillary column is suitable for this analysis.[5]

| Parameter | Condition | Rationale |

| GC Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is suitable for the separation of a wide range of aromatic compounds. |

| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level analysis.[6] |

| Inlet Temperature | 280 °C | To ensure complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas is essential for chromatography. |

| Oven Program | Initial temp: 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[2] |

| MS Quadrupole Temp | 150 °C | To maintain ion integrity. |

| MS Interface Temp | 280 °C | To prevent condensation of the analyte. |

| Mass Range | m/z 40-450 | To detect the molecular ion and a wide range of potential fragments. |

The following diagram illustrates the general workflow for the GC-MS analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₈H₆ClF₃S. Its nominal molecular weight is 242 g/mol . The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.

The Molecular Ion

The molecular ion peak (M•+) is expected at m/z 242, with an M+2 isotope peak at m/z 244. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.

Predicted Fragmentation Pathways

The fragmentation of this compound will be directed by the nature of its substituents. The following pathways are predicted based on the known fragmentation of related compounds.

-

Loss of a Methyl Radical (•CH₃) : A common fragmentation for methylthio-substituted aromatics (thioanisoles) is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical. This would result in a fragment ion at m/z 227.

-

Loss of a Chlorine Atom (•Cl) : The cleavage of the C-Cl bond is a characteristic fragmentation for chlorinated aromatic compounds.[7] This would lead to a fragment at m/z 207.

-

Loss of a Trifluoromethyl Radical (•CF₃) : The C-CF₃ bond can also cleave, resulting in the loss of a trifluoromethyl radical and a fragment at m/z 173.

-

Formation of a Tropylium-like Ion : Alkyl-substituted benzenes often undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[8] While not a direct alkylbenzene, fragmentation pathways leading to a substituted tropylium ion are plausible.

-

Further Fragmentations : The initial fragments can undergo further fragmentation. For example, the [M-CH₃]⁺ ion could subsequently lose a chlorine atom or a CF₃ group.

The proposed major fragmentation pathways are illustrated in the following diagram:

Caption: Proposed major mass spectrometry fragmentation pathways for this compound.

Summary of Predicted Key Fragments

| m/z (Mass/Charge) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 242/244 | [C₈H₆ClF₃S]⁺• | Molecular Ion (M⁺•) |

| 227/229 | [C₇H₃ClF₃S]⁺ | Loss of a methyl radical (•CH₃) from the methylthio group. |

| 207 | [C₈H₆F₃S]⁺ | Loss of a chlorine radical (•Cl) from the aromatic ring. |

| 173/175 | [C₇H₆ClS]⁺ | Loss of a trifluoromethyl radical (•CF₃). |

| 192 | [C₇H₃F₃S]⁺ | Subsequent loss of a chlorine radical from the [M-CH₃]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Formation of the phenyl cation, a common fragment for benzene derivatives.[9] |

Conclusion

This guide provides a predictive framework for the mass spectrometry analysis of this compound. The proposed fragmentation patterns are based on the established behavior of related chemical structures. The experimental protocol outlined offers a robust starting point for method development. Researchers and scientists can utilize this information to identify this compound, confirm its structure, and guide further analytical investigations. The actual mass spectrum may reveal additional, more complex fragmentation and rearrangement pathways, but the fundamental fragments predicted here are expected to be prominent.

References

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

Moreda-Piñeiro, J., & Bermejo-Barrera, P. (2011). A gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives & Contaminants: Part A, 28(9), 1164-1176. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Mandl, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]

-

Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

-

Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 699. [Link]

-

Separation Science. (2023). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

-

University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra: a thioanisole. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. as.uky.edu [as.uky.edu]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 9. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

reaction mechanism of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene formation

An In-Depth Technical Guide to the Reaction Mechanism of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene Formation

Abstract

This compound is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its chloro, methylthio, and trifluoromethyl substituents presents a significant regiochemical challenge for synthetic chemists. This technical guide provides a detailed elucidation of the most plausible reaction mechanism for its formation. We will dissect a multi-step synthetic strategy, beginning with a commercially available precursor and leveraging the principles of substituent directing effects and modern organometallic catalysis. The core of this synthesis involves the regiocontrolled construction of a 4-chloro-2-methylthioaniline intermediate, followed by a copper-catalyzed Sandmeyer-type trifluoromethylation to install the final functional group. Each mechanistic step is examined in detail, supported by established chemical principles and authoritative literature.

Introduction

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern drug design and materials science.[1][2] The unique properties imparted by the CF3 group—including high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the biological activity and pharmacokinetic profile of a parent compound.[2] Similarly, the presence of a methylthio (-SCH3) moiety can introduce new metabolic pathways and points for molecular interaction.

Synthesizing a molecule like this compound, with its specific 1,2,4-substitution pattern, requires a carefully planned strategy. A random or uncontrolled sequence of electrophilic aromatic substitutions would inevitably lead to a complex mixture of isomers, owing to the competing directing effects of the substituents. The strongly deactivating, meta-directing nature of the CF3 group contrasts sharply with the activating, ortho,para-directing character of a methylthio group and the deactivating, yet ortho,para-directing, nature of chlorine.[3][4][5]

This guide proposes and validates a logical and efficient synthetic pathway that navigates these challenges. The strategy hinges on two key phases:

-

Regiocontrolled Assembly: The synthesis of a key aniline intermediate, 4-chloro-2-methylthioaniline , where the substitution pattern is locked in by leveraging the powerful directing effect of an amine (via its protected acetamido form).

-

Strategic Functional Group Interconversion: The use of a Sandmeyer-type reaction to convert the amino group of the intermediate into the target trifluoromethyl group, a transformation that avoids the regiochemical pitfalls of direct electrophilic trifluoromethylation.[6][7]

Part I: Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis reveals the strategic importance of the final C-CF3 bond formation.

Caption: Retrosynthetic pathway for the target molecule.

Alternative strategies, such as beginning with benzotrifluoride and attempting subsequent electrophilic substitutions, are synthetically unviable. The potent meta-directing effect of the CF3 group would direct incoming electrophiles (like Cl+ or CH3S+) to the 3- and 5-positions, failing to generate the required 2,4-substitution pattern.[8][9] Therefore, the strategy of building a pre-functionalized aniline and using a Sandmeyer reaction for the final step is the most logical and efficient approach.

Part II: The Core Reaction Mechanism: A Step-by-Step Elucidation

This section details the mechanisms for the two primary phases of the synthesis.

Phase 1: Synthesis of the Key Intermediate: 4-Chloro-2-methylthioaniline

The initial phase focuses on the regioselective construction of the benzene ring with the correct chloro and methylthio substituents.

Step 1.1: Protection of p-Chloroaniline

The synthesis begins with the protection of the amino group of p-chloroaniline as an acetamide. This is crucial for two reasons: it reduces the high reactivity of the aniline, preventing over-substitution, and the bulky acetamido group enhances the selectivity for substitution at the less sterically hindered ortho position.

-

Mechanism: Nucleophilic Acyl Substitution. The lone pair of the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield the stable amide, N-(4-chlorophenyl)acetamide (p-chloroacetanilide).

Step 1.2: Ortho-Thiomethylation of p-Chloroacetanilide

This is the key regiochemistry-defining step. The acetamido group is a strongly activating, ortho,para-director. Since the para position is already occupied by the chlorine atom, electrophilic substitution is directed exclusively to the ortho position. A common method for this transformation involves using dimethyl disulfide (DMDS) in the presence of a Lewis acid like aluminum chloride (AlCl3).

-

Mechanism: Electrophilic Aromatic Substitution.

-

Electrophile Generation: The Lewis acid (AlCl3) coordinates with one of the sulfur atoms of DMDS, polarizing the S-S bond and creating a potent electrophilic species, [CH3S-S(CH3)-AlCl3]+.

-

Nucleophilic Attack: The electron-rich benzene ring of p-chloroacetanilide attacks the electrophilic sulfur atom. This attack occurs at the position ortho to the strongly directing acetamido group, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the [AlCl3(SCH3)]- complex) abstracts the proton from the carbon bearing the new methylthio group, restoring the aromaticity of the ring and yielding 2-methylthio-4-chloroacetanilide.

-

Caption: Workflow for the ortho-thiomethylation step.

Step 1.3: Deprotection

The final step in this phase is the removal of the acetyl protecting group to unmask the free amine.

-

Mechanism: Amide Hydrolysis. This is typically achieved by heating the acetanilide in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH). The mechanism involves nucleophilic attack of water or hydroxide on the amide carbonyl, followed by the elimination of the amine to yield 4-chloro-2-methylthioaniline.

Phase 2: Sandmeyer-Type Trifluoromethylation

This phase transforms the synthesized aniline intermediate into the final product using a modern variation of the classic Sandmeyer reaction.[10]

Step 2.1: Diazotization of 4-Chloro-2-methylthioaniline

The primary aromatic amine is converted into an aryl diazonium salt, an excellent leaving group (N2).

-

Mechanism: The reaction is performed in a cold acidic solution (e.g., HCl) with sodium nitrite (NaNO2), which generates nitrous acid (HONO) in situ. The amine attacks the protonated nitrous acid, and after a series of proton transfers and water elimination steps, the stable N-nitrosamine rearranges to form the aryl diazonium ion ([Ar-N≡N]+). Maintaining low temperatures (0-5 °C) is critical to prevent the premature decomposition of this salt.

Step 2.2: Copper-Catalyzed Trifluoromethylation

This is the final C-C bond-forming reaction. The diazonium salt is treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3), and a copper(I) catalyst (e.g., CuI or CuCl).[10]

-

Mechanism: Radical-Nucleophilic Aromatic Substitution (SRNAr). The Sandmeyer reaction proceeds through a radical-based mechanism, not a direct SN1 or SN2-type substitution.[7][11]

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the aryl diazonium ion.

-

Radical Formation: The diazonium ion radical is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (a powerful thermodynamic driving force) and forming a highly reactive aryl radical .

-

Trifluoromethyl Transfer: The aryl radical abstracts a trifluoromethyl group from a copper-trifluoromethyl species (e.g., [Cu(CF3)n]m-), which is formed from the reaction between the copper salt and the trifluoromethyl source.

-

Catalyst Regeneration: This transfer forms the final product, this compound, and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

-

Caption: Catalytic cycle of the Sandmeyer trifluoromethylation.

Part III: Experimental Protocols & Data

The following is a representative, generalized protocol for the described synthesis. Researchers should consult specific literature for optimized conditions and safety precautions.

Representative Synthetic Protocol

-

Protection: Dissolve p-chloroaniline in a suitable solvent (e.g., water with mild acid). Cool in an ice bath and add acetic anhydride dropwise. Stir until the reaction is complete (monitored by TLC). Filter, wash the precipitate with cold water, and dry to obtain p-chloroacetanilide.

-

Thiomethylation: Suspend p-chloroacetanilide in a dry, inert solvent (e.g., dichloromethane). Add anhydrous aluminum chloride. Cool the mixture and add dimethyl disulfide (DMDS) dropwise. Allow the reaction to proceed at room temperature until completion. Quench the reaction carefully with ice water and HCl. Separate the organic layer, wash, dry, and remove the solvent to yield crude 2-methylthio-4-chloroacetanilide. Purify by recrystallization or chromatography.

-

Deprotection: Reflux the 2-methylthio-4-chloroacetanilide in a mixture of ethanol and concentrated HCl. After completion, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product. Extract the product with an organic solvent, dry, and concentrate to obtain 4-chloro-2-methylthioaniline.

-

Diazotization & Trifluoromethylation (One-Pot Example): In a dry reaction vessel under an inert atmosphere, dissolve the 4-chloro-2-methylthioaniline in a suitable solvent like acetonitrile. Add tert-butyl nitrite to initiate diazotization. In a separate flask, prepare the trifluoromethylating reagent by mixing a copper(I) salt (e.g., CuCl) and TMSCF3 in a polar aprotic solvent. Add the trifluoromethylating mixture to the diazonium salt solution and stir at the appropriate temperature (may require gentle heating). Upon completion, quench the reaction, perform an aqueous workup, and extract the product. Purify the final compound, this compound, by column chromatography or distillation.

Summary of Reaction Parameters (Illustrative)

| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| Protection | Acetic Anhydride | Water / Acetic Acid | 0 - 25 | >90 |

| Thiomethylation | DMDS, AlCl₃ | Dichloromethane | 0 - 25 | 60 - 80 |

| Deprotection | HCl (conc.) | Ethanol / Water | Reflux | >85 |

| Trifluoromethylation | t-BuONO, TMSCF₃, CuCl | Acetonitrile | 25 - 60 | 50 - 75 |

Conclusion

The formation of this compound is best understood and executed through a multi-step synthetic sequence that prioritizes regiochemical control. By first assembling a 4-chloro-2-methylthioaniline intermediate, the challenging substitution pattern is established with high fidelity, leveraging the predictable ortho,para-directing influence of the acetamido group. The final, crucial conversion of the amine to a trifluoromethyl group via a copper-catalyzed Sandmeyer-type reaction showcases a powerful and modern synthetic transformation. The mechanism for this final step proceeds through a well-established single-electron transfer process, leading to the formation of an aryl radical that is efficiently trapped to yield the desired product. This strategic combination of classic electrophilic substitution and modern radical-based organometallic catalysis provides a robust and logical pathway to this and other complex, polysubstituted aromatic molecules.

References

-

Vertex AI Search Result[3]: Details on Electrophilic Aromatic Substitution and directing effects of substituents like trifluoromethyl.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Burke, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition. Available at: [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

Studylib. Electrophilic Aromatic Substitution: Rate & Regioselectivity. Available at: [Link]

-

Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]

-

ResearchGate. The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Available at: [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

-

YouTube. (2023). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio. Available at: [Link]

-

Wikipedia. Trifluoromethylation. Available at: [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

- Google Patents. US3234292A - Process for chlorinating benzotrifluoride.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. jelsciences.com [jelsciences.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. studylib.net [studylib.net]

- 5. youtube.com [youtube.com]

- 6. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]

- 10. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene in Organic Solvents

Abstract

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, formulation, and synthesis in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes its physicochemical properties to build a robust theoretical solubility profile. Furthermore, it details a definitive, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate precise data tailored to their specific solvent systems and conditions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility principles and their application.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound is a unique assembly of functional groups that dictates its behavior in various organic solvents.

Molecular Structure Analysis:

-

Benzene Core: A nonpolar, aromatic ring that favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group.[1] The high electronegativity of the fluorine atoms creates a strong dipole, but the symmetrical nature of the group means its contribution to overall molecular polarity is complex. The -CF₃ group is known to increase lipophilicity and can enhance solubility in nonpolar environments.[1][2] It is generally considered a bioisostere for methyl or chloro groups and can be used to modulate a molecule's electronic properties and protect against metabolic oxidation.[3]

-

Chloro Group (-Cl): An electronegative atom that introduces a moderate dipole moment, increasing the molecule's polarity compared to an unsubstituted benzene ring.

-

Methylthio Group (-SCH₃): This group is moderately polar and can act as a weak hydrogen bond acceptor. Its presence adds a degree of polarity and potential for specific interactions with certain solvents.

Predictive Solubility Profile ("Like Dissolves Like"):

Based on the principle of "like dissolves like," we can predict the solubility of this compound in different classes of organic solvents. The molecule possesses both nonpolar (benzene ring, -CF₃) and polar (–Cl, -SCH₃) characteristics, suggesting it is a relatively nonpolar to moderately polar compound.

-

High Solubility Predicted In:

-

Chlorinated Solvents: Dichloromethane, Chloroform. The presence of the chloro group on the solute should promote favorable dipole-dipole interactions.

-

Aromatic Solvents: Toluene, Benzene. The benzene core of the solute will interact favorably with these nonpolar, aromatic solvents.

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF). These solvents should effectively solvate the molecule through a combination of dipole-dipole interactions and dispersion forces. A structurally related compound, 4-chloro-2-(Methylthio)-5-(trifluoromethyl)pyrimidine, is noted to be soluble in chloroform, dimethyl sulfide, and dimethylformamide.[4]

-

-

Moderate to Low Solubility Predicted In:

-

Alcohols (Polar Protic): Methanol, Ethanol. While some interaction is possible, the large nonpolar surface area of the molecule may limit high solubility in these highly polar, hydrogen-bonding solvents.

-

Nonpolar Aliphatic Solvents: Hexane, Heptane. The polar functional groups (-Cl, -SCH₃) will likely limit solubility in these highly nonpolar solvents.

-

-

Insolubility Predicted In:

-

Water: The compound's high lipophilicity, driven by the trifluoromethyl group and benzene ring, would make it practically insoluble in water.

-

Part 2: Quantitative Solubility Data (Contextual)

As of the date of this publication, specific, publicly available quantitative solubility data (e.g., mg/mL or molarity) for this compound across a range of organic solvents is limited. This is common for specialized chemical intermediates. To provide context, researchers can refer to data for structurally similar compounds, such as 4-chlorobenzotrifluoride, keeping in mind that the methylthio group will alter the solubility profile.[5]

The absence of readily available data underscores the importance of the experimental protocol detailed in the next section.

Part 3: Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate solubility data, the Isothermal Shake-Flask Method is the gold standard and most widely used technique.[6] This method determines the equilibrium or thermodynamic solubility, which is the saturation concentration of a compound in a solvent at a specific temperature after sufficient time has been allowed for equilibrium to be reached.[6][7]

Causality Behind the Shake-Flask Method: This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter, kinetic methods can sometimes overestimate solubility by creating supersaturated solutions that have not yet precipitated. The extended incubation and agitation ensure that the measured concentration represents the true saturation point.[7]

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (solid, >98% purity)

-